
Dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate) (DMBPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a multifunctional monomer that can be used as a reagent, catalyst, or precursor in various synthetic reactions. DMBPA has also been used as a plasticizer in the production of polymers, and as a stabilizer for a variety of chemicals. Its unique properties make it a versatile compound for a variety of scientific applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has demonstrated innovative synthesis methods for highly functionalized derivatives related to dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate), focusing on creating compounds with potential applications in materials science and organic synthesis. For example, the efficient synthesis of highly functionalised 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives showcases the versatility of related chemical frameworks in creating new organic molecules (Souldozi, Dadrass, & Ranjdost, 2010).
Material Science and Organic Frameworks
- The construction of copper metal–organic systems demonstrates the potential of flexible dicarboxylate ligands, akin to the structural framework of dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate), for assembling complex metal–organic frameworks. This research highlights the adaptability of substituent positions on new flexible carboxylate ligands to influence the formation of discrete molecular structures and coordination polymers, which have applications in catalysis, gas storage, and separation technologies (Dai et al., 2009).
Green Chemistry and Sustainable Synthesis
- A green synthetic approach to 5,5′‐[oxybis(methylene)]bis‐2‐furfural from 5‐hydroxymethyl‐2‐furfural, using dimethyl carbonate as a green solvent, showcases the environmental benefits of utilizing related compounds in synthesizing bio-based platform chemicals. This process not only exemplifies the application of dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate)-related compounds in sustainable chemistry but also their potential role in developing bioplastics and other renewable materials (Annatelli et al., 2022).
Thermodynamic Studies and Complexation
- The complexation of functionalized ligands similar in structure to dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate) with Nd(3+) ions has been thoroughly investigated. This research provides insight into how such compounds can act as tridentate ligands, forming thermodynamically strong complexes with metal ions. These findings have implications for the development of new materials and catalysts (Dau et al., 2016).
Properties
IUPAC Name |
methyl (E)-2-[[(E)-2-methoxycarbonyl-3-phenylprop-2-enoxy]methyl]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-25-21(23)19(13-17-9-5-3-6-10-17)15-27-16-20(22(24)26-2)14-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3/b19-13+,20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCYKXICNGFAM-IWGRKNQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)COCC(=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/COC/C(=C\C2=CC=CC=C2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride](/img/structure/B2637328.png)
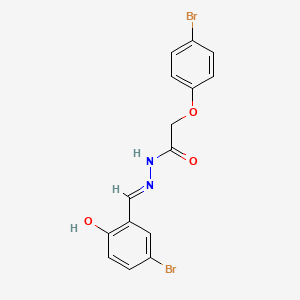
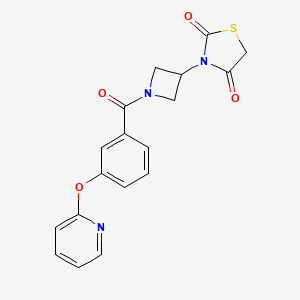
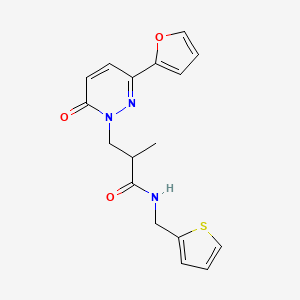
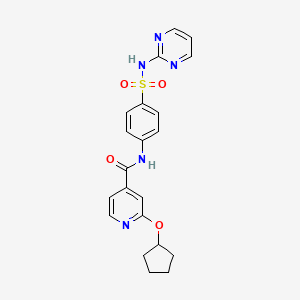
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)
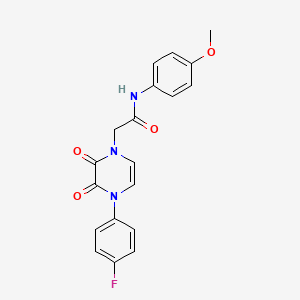
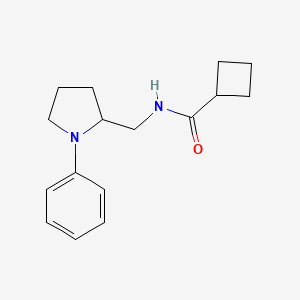
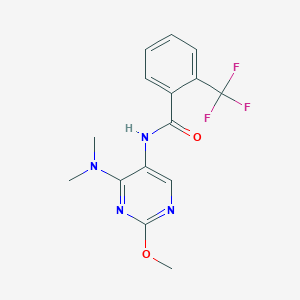
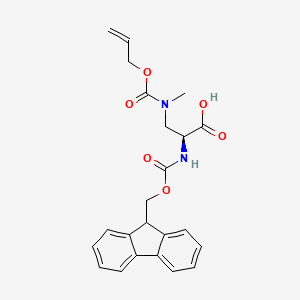
![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)
